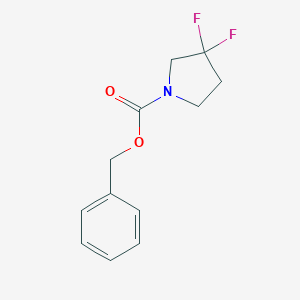

Benzyl 3,3-difluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)6-7-15(9-12)11(16)17-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMBERXRQLASNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569927 | |

| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163457-22-5 | |

| Record name | Phenylmethyl 3,3-difluoro-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163457-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3,3-difluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 3,3-difluoropyrrolidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights to facilitate its use in research and drug development.

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[1][2] The strategic incorporation of fluorine can modulate pKa, improve metabolic stability, enhance membrane permeability, and increase binding affinity to target proteins.[1] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous biologically active compounds and approved drugs.[3][4]

This compound (also known as 1-Cbz-3,3-difluoropyrrolidine) combines the benefits of the pyrrolidine ring with the unique properties imparted by the gem-difluoro group at the 3-position. The benzyloxycarbonyl (Cbz) protecting group provides stability and allows for controlled manipulation of the pyrrolidine nitrogen. This makes the title compound a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

Precise, experimentally determined physicochemical data for this compound is not widely available in peer-reviewed literature. The following table includes predicted data from reputable chemical suppliers and calculated values from computational models.

| Property | Value | Source |

| CAS Number | 163457-22-5 | [5] |

| Molecular Formula | C₁₂H₁₃F₂NO₂ | [6] |

| Molecular Weight | 241.23 g/mol | [6] |

| Boiling Point | 321.0 ± 42.0 °C (Predicted) | [7] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [7] |

| XLogP3 | 2.2 | [6] |

Note: The data for the isomeric (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate (CAS 790658-58-1) is often more readily available and can be used for comparative purposes, with a calculated molecular weight of 241.23 g/mol .[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 3,3-difluoropyrrolidine precursor, followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

Synthesis of the 3,3-Difluoropyrrolidine Precursor

A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been reported, which involves the preparation of 2,2-difluorosuccinic acid followed by cyclization and reduction.[8]

N-Cbz Protection of 3,3-Difluoropyrrolidine

The protection of the secondary amine of 3,3-difluoropyrrolidine is a standard procedure in organic synthesis. The most common method involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Experimental Protocol: N-Cbz Protection

-

Dissolve 3,3-difluoropyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of an organic solvent and aqueous base.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (Et₃N) or aqueous sodium bicarbonate (NaHCO₃), to the solution.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

¹H NMR:

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

Benzylic Protons (CH₂-Ph): A singlet at approximately 5.1-5.2 ppm.

-

Pyrrolidine Protons (CH₂): The protons on the pyrrolidine ring will exhibit complex multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atoms. The protons on C2 and C5, adjacent to the nitrogen, will be deshielded and are expected in the range of 3.5-4.0 ppm. The protons on C4 will likely appear as a multiplet further upfield.

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the range of 154-156 ppm.

-

Aromatic Carbons (C₆H₅): Signals between 127-137 ppm.

-

Benzylic Carbon (CH₂-Ph): A signal around 67 ppm.

-

Pyrrolidine Carbons (C2, C5): Resonances for the carbons adjacent to the nitrogen are expected around 45-55 ppm.

-

Difluorinated Carbon (C3): This carbon will appear as a triplet due to coupling with the two fluorine atoms, and its chemical shift will be significantly downfield, likely in the range of 115-125 ppm.

-

Pyrrolidine Carbon (C4): Expected to be in the aliphatic region, with its chemical shift influenced by the adjacent difluorinated carbon.

FT-IR:

-

C=O Stretch (Carbamate): A strong absorption band around 1700-1720 cm⁻¹.

-

C-F Stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-N Stretch: In the range of 1200-1250 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 241.1.

-

Fragmentation: Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and the benzyloxycarbonyl group.

Chemical Reactivity and Synthetic Applications

This compound is a stable compound under typical laboratory conditions. Its reactivity is primarily centered around the Cbz protecting group and the potential for functionalization of the pyrrolidine ring.

Deprotection of the Cbz Group:

The benzyloxycarbonyl group can be removed under various conditions to yield the free secondary amine, 3,3-difluoropyrrolidine. This is a crucial step for further elaboration of the molecule. Common deprotection methods include:

-

Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This is a clean and efficient method.

-

Acidic Conditions: Strong acids such as HBr in acetic acid can cleave the Cbz group.

-

Basic Conditions: While less common, certain strong basic conditions can also effect deprotection.

The resulting 3,3-difluoropyrrolidine can then be used as a key building block in the synthesis of more complex molecules. The presence of the gem-difluoro group can influence the basicity and nucleophilicity of the pyrrolidine nitrogen.

Applications in Drug Discovery:

The 3,3-difluoropyrrolidine moiety is an attractive scaffold for the development of novel therapeutics. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially improving metabolic stability and binding interactions. This compound serves as a convenient starting material for the synthesis of libraries of compounds for screening against various biological targets.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available precursors is straightforward, and the Cbz protecting group allows for controlled chemical manipulations. The strategic incorporation of the 3,3-difluoro-pyrrolidine motif into drug candidates has the potential to confer advantageous physicochemical and pharmacokinetic properties. This guide provides a foundational understanding of this important compound to aid researchers in its effective utilization.

References

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate | C12H13F2NO2 | CID 53471961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective defluorination approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and its application to 3,3-difluoroproline dipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Benzyl 3,3-difluoropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the gem-difluoro motif, as present in Benzyl 3,3-difluoropyrrolidine-1-carboxylate, is of particular interest. This structural element can act as a bioisostere for a carbonyl group, modulate the pKa of neighboring functionalities, and enhance metabolic stability by blocking potential sites of oxidation.

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The pyrrolidine scaffold is a common feature in many biologically active compounds, and the addition of the gem-difluoro group provides a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive overview of the known physical properties of this compound, along with the standard methodologies for their experimental determination.

Chemical Identity and Structure

IUPAC Name: this compound Synonyms: 1-Cbz-3,3-difluoropyrrolidine CAS Number: 163457-22-5[1][2][3][4] Molecular Formula: C₁₂H₁₃F₂NO₂[2][5] Molecular Weight: 241.23 g/mol [5]

Caption: Chemical structure of this compound.

Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Physical Property | Value | Source |

| Appearance | Not specified; likely a solid or high-boiling liquid | - |

| Boiling Point | 321.0 ± 42.0 °C (Predicted) | [1][5] |

| Melting Point | Not available | - |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | -5.98 ± 0.40 (Predicted) | [5] |

| Storage Temperature | 2-8°C | [2][5] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of a compound. While the raw spectra are not provided here, several chemical suppliers indicate the availability of NMR, IR, and MS data for this compound.[3][6][7] Researchers are encouraged to obtain this data from the supplier for detailed analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show signals corresponding to the protons on the pyrrolidine ring, the benzylic methylene group, and the aromatic protons of the benzyl group. The fluorine atoms will cause splitting of the signals for the adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide information on the number and chemical environment of the carbon atoms. The carbon atom bonded to the two fluorine atoms will show a characteristic triplet in the proton-coupled spectrum and a significant upfield shift.

-

IR (Infrared Spectroscopy): Key absorption bands are expected for the carbonyl group of the carbamate (around 1700 cm⁻¹), C-F bonds, and aromatic C-H bonds.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Experimental Protocols for Physical Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature at which the solid first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (for small quantities):

-

A few drops of the liquid are placed in a micro test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Solubility Analysis

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Add a small, measured amount of the compound to a test tube.

-

Add a measured volume of the solvent to be tested (e.g., water, ethanol, dichloromethane).

-

Agitate the mixture and observe if the solid dissolves completely.

-

The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.

Caption: A general workflow for the determination of physical and spectral properties.

Conclusion

This compound is a valuable fluorinated building block for drug discovery and development. This guide has summarized its key physical properties, based on available data, and provided an overview of the standard experimental techniques for their determination. As with any chemical compound, it is imperative for researchers to consult the Safety Data Sheet (SDS) before handling and to perform their own analytical characterization to confirm the identity and purity of the material.

References

-

Chemsrc. 1-Cbz-3-piperidinone | CAS#:61995-20-8. [Link]

Sources

- 1. 1-CBZ-3,3-DIFLUOROPYRROLIDINE CAS#: 163457-22-5 [m.chemicalbook.com]

- 2. This compound,163457-22-5-Amadis Chemical [amadischem.com]

- 3. 163457-22-5|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 1-CBZ-3,3-ДИФТОРОПИРРОЛИДИН | 163457-22-5 [m.chemicalbook.com]

- 6. 1-CBZ-3,3-DIFLUOROPYRROLIDINE(163457-22-5) 1H NMR [m.chemicalbook.com]

- 7. 1-CBZ-3,3-二氟吡咯烷(163457-22-5)核磁图(1HNMR) [m.chemicalbook.com]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to Benzyl 3,3-difluoropyrrolidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 163457-22-5) is a synthetically valuable heterocyclic building block that has garnered significant interest in the field of drug discovery.[1] Its structure uniquely combines two key motifs sought after in medicinal chemistry: the pyrrolidine ring, a foundational scaffold in numerous FDA-approved drugs, and a geminal difluoro substitution.[2] This strategic fluorination offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds.[3]

The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, alter lipophilicity to improve membrane permeability, and modify the basicity (pKa) of the pyrrolidine nitrogen to fine-tune target engagement.[4][5] Consequently, this compound serves not merely as an inert scaffold but as a functional component for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, its critical applications in drug design, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis. The key identifying and physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 163457-22-5 | [1] |

| Molecular Formula | C₁₂H₁₃F₂NO₂ | [1] |

| Molecular Weight | 241.23 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Cbz-3,3-difluoropyrrolidine | [7][8] |

| Purity Specification | Typically ≥95% | [6] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [9] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 3,3-difluoropyrrolidine core, followed by the introduction of the benzyl carboxylate (Cbz) protecting group. The following pathway is a robust and practical approach amenable to laboratory-scale preparation.[10]

Synthetic Workflow Diagram

The overall synthetic strategy involves the formation of the core heterocyclic ring followed by a standard protection step.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of the pyrrolidine core and standard protection chemistry.[10]

Part 1: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride (Intermediate)

-

Anhydride Formation: To a solution of 2,2-difluorosuccinic acid (1.0 eq) in a suitable solvent like isopropyl acetate, add trifluoroacetic anhydride (1.2 eq) at ambient temperature. Heat the mixture to approximately 50°C for 1 hour to drive the formation of 2,2-difluorosuccinic anhydride.

-

Causality: Trifluoroacetic anhydride is a powerful dehydrating agent that efficiently converts the dicarboxylic acid into its more reactive cyclic anhydride form, priming it for reaction with an amine.

-

-

Amidation: Cool the reaction mixture to 5°C. Add benzylamine (1.5 eq) dropwise, ensuring the internal temperature remains below 20°C. Stir the resulting slurry at room temperature for 1 hour.

-

Causality: The primary amine attacks one of the carbonyls of the anhydride, leading to a ring-opening reaction that forms the N-benzyl succinamic acid intermediate.

-

-

Cyclization: Heat the mixture to promote cyclization to N-benzyl-3,3-difluoropyrrolidin-2,5-dione. This step is often performed in a high-boiling solvent.

-

Causality: Thermal dehydration closes the five-membered ring, forming the imide.

-

-

Reduction: Reduce the dione intermediate using a strong reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).

-

Causality: Borane selectively reduces the amide carbonyls to methylenes, yielding N-benzyl-3,3-difluoropyrrolidine.

-

-

Debenzylation (Hydrogenolysis): Dissolve the N-benzyl-3,3-difluoropyrrolidine in methanol, add a catalytic amount of Palladium on carbon (5% Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., 45 psi). The reaction is run until complete removal of the benzyl group is observed.

-

Causality: The Pd/C catalyst facilitates the cleavage of the C-N bond of the benzyl group under a hydrogen atmosphere, liberating the secondary amine, which is typically isolated as its hydrochloride salt.

-

Part 2: N-Cbz Protection to Yield Final Product

-

Reaction Setup: Dissolve 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in a biphasic solvent system such as dichloromethane and water. Add a base like sodium bicarbonate (2.5 eq) to neutralize the hydrochloride salt and free the amine.

-

Cbz Group Introduction: Cool the mixture in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).

-

Causality: Benzyl chloroformate is the classic reagent for introducing the Cbz protecting group. The free nitrogen of the pyrrolidine acts as a nucleophile, attacking the carbonyl carbon of the benzyl chloroformate and displacing the chloride.

-

-

Workup and Isolation: Allow the reaction to warm to room temperature and stir for several hours. After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for constructing complex molecular architectures with therapeutic potential. The Cbz-protecting group allows for stable handling and purification while enabling straightforward deprotection under standard hydrogenolysis conditions for further synthetic elaboration.

The Role of the Gem-Difluoro Moiety

The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group an effective shield against metabolic degradation (e.g., P450-mediated oxidation) at the C3 position of the pyrrolidine ring.[4] This modification can substantially increase a drug candidate's half-life and oral bioavailability. Furthermore, the high electronegativity of the fluorine atoms can influence the conformation of the pyrrolidine ring and lower the pKa of the nitrogen atom, which can be critical for optimizing binding interactions with biological targets.[3][5]

The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated heterocycle that is a core component of a vast number of natural products and synthetic drugs.[2] Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, making it an ideal scaffold for probing the binding pockets of enzymes and receptors. Its incorporation into drug candidates is a well-established strategy for improving properties such as solubility and cell permeability.

By providing a stable, pre-functionalized, and fluorinated pyrrolidine core, this compound enables researchers to rapidly explore new chemical space and develop novel drug candidates for a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C to ensure long-term stability.[9]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention if irritation or other symptoms persist.

-

Conclusion

This compound stands as a testament to the power of strategic molecular design. By integrating the metabolically robust gem-difluoro group with the privileged pyrrolidine scaffold, it provides medicinal chemists with a high-value building block for the synthesis of innovative therapeutics. Its well-defined synthesis and versatile chemical handles make it an indispensable tool for accelerating the discovery and development of drugs with enhanced pharmacological profiles.

References

-

Xu, J., et al. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107. Available at: [Link]

-

PubMed. (2005). Practical preparation of 3,3-difluoropyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

- (Reference intentionally left blank)

- (Reference intentionally left blank)

- (Reference intentionally left blank)

-

Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available at: [Link]

- (Reference intentionally left blank)

- (Reference intentionally left blank)

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10). Available at: [Link]

- (Reference intentionally left blank)

- (Reference intentionally left blank)

- (Reference intentionally left blank)

- (Reference intentionally left blank)

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(4), 1-32. Available at: [Link]

Sources

- 1. lgcstandards.com [lgcstandards.com]

- 2. fishersci.es [fishersci.es]

- 3. leyan.com [leyan.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. CAS [chemicalbook.com]

- 7. 163457-22-5|this compound|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

An In-Depth Technical Guide to Benzyl 3,3-difluoropyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of Benzyl 3,3-difluoropyrrolidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its core physicochemical properties, synthesis, characterization, and potential applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Strategic Role of Gem-Difluorination in Pyrrolidine Scaffolds

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] The pyrrolidine ring, a saturated five-membered heterocycle, is a prevalent motif in numerous natural products and pharmaceuticals. Its strategic modification with fluorine atoms can lead to significant enhancements in metabolic stability, bioavailability, and binding affinity.

This compound belongs to a class of compounds featuring a geminal difluoro group at the 3-position of the pyrrolidine core. This specific structural feature is not merely an isosteric replacement for a methylene group but imparts unique electronic properties. The high electronegativity of the two fluorine atoms can influence the pKa of neighboring functional groups, alter lipophilicity, and create favorable interactions with biological targets.[3] This guide will explore the synthesis, properties, and applications of this valuable building block, providing insights into its role in the design of next-generation therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Weight | 241.23 g/mol | [4][5][6] |

| Molecular Formula | C₁₂H₁₃F₂NO₂ | [6][7][8] |

| CAS Number | 163457-22-5 | [4][6][7][9] |

| Canonical SMILES | C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F) | N/A |

| MDL Number | MFCD08437199 | [4][6][8] |

Synthesis and Purification

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the core 3,3-difluoropyrrolidine heterocycle, followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

Part 1: Synthesis of the 3,3-Difluoropyrrolidine Core

A practical and cost-effective synthesis for the 3,3-difluoropyrrolidine core has been reported in the literature.[4] This multi-step process is designed for efficiency and scalability.

Workflow for 3,3-Difluoropyrrolidine Synthesis

Caption: Synthetic pathway to the 3,3-difluoropyrrolidine core.

Experimental Protocol (Adapted from literature[4]):

-

Preparation of 2,2-Difluorosuccinic Acid: This intermediate is prepared via a two-step process involving a Claisen rearrangement followed by a ruthenium(VIII)-catalyzed oxidation. The choice of a strong oxidizing agent is critical for the efficient conversion to the dicarboxylic acid.

-

Formation of N-benzyl-3,3-difluoropyrrolidinone: The 2,2-difluorosuccinic acid is then subjected to a cyclization reaction to form the corresponding N-benzyl lactam. This step establishes the pyrrolidinone ring system.

-

Reduction to 3,3-Difluoropyrrolidine: The final step in forming the core is the reduction of the lactam using a borane reagent such as borane dimethyl sulfide complex (BH₃·Me₂S). This reduction is a standard and effective method for converting amides to amines.

Part 2: N-Protection with Benzyloxycarbonyl (Cbz) Group

The protection of the secondary amine of 3,3-difluoropyrrolidine with a Cbz group is a standard procedure in organic synthesis, yielding the final product, this compound.

Reaction Scheme for Cbz Protection

Caption: General reaction for the Cbz protection of the amine.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 3,3-difluoropyrrolidine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a mild base, such as sodium bicarbonate (NaHCO₃), to the solution to act as a proton scavenger.

-

Addition of Cbz-Cl: Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl). The use of low temperatures helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield the pure this compound.

Characterization and Quality Control

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data:

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons (Benzyl): Multiplet around 7.3-7.4 ppm (5H).- Benzylic Protons (-CH₂-Ph): Singlet around 5.1-5.2 ppm (2H).- Pyrrolidine Protons (-CH₂-): Complex multiplets in the range of 3.5-4.0 ppm and 2.2-2.6 ppm. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): Signal around 154-155 ppm.- Aromatic Carbons (Benzyl): Signals in the range of 127-137 ppm.- Benzylic Carbon (-CH₂-Ph): Signal around 67-68 ppm.- Pyrrolidine Carbons (-CH₂-): Signals around 45-55 ppm.- Difluorinated Carbon (-CF₂-): A triplet with a large C-F coupling constant, expected around 120-125 ppm. |

| ¹⁹F NMR | A singlet or complex multiplet depending on the specific environment and coupling to nearby protons. |

| Mass Spec. | Expected [M+H]⁺ at m/z 242.0987. |

Note: Chemical shifts are reported in ppm relative to TMS. The actual values may vary depending on the solvent and other experimental conditions.

Quality Control:

-

Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Commercial suppliers often provide a purity specification, commonly ≥95%.[5]

-

Identity Confirmation: Confirmed by comparing the observed spectroscopic data (NMR, MS) with the expected values. Commercial suppliers like Amadis Chemical may provide analytical data such as NMR, HPLC, and LC-MS upon request.[8]

Applications in Drug Discovery and Development

The 3,3-difluoropyrrolidine moiety is a valuable building block for the synthesis of novel pharmaceutical agents. Its incorporation can confer several advantageous properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can improve the half-life of a drug candidate.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the gem-difluoro group can lower the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity.

-

Conformational Control: The steric and electronic effects of the difluoro group can lock the pyrrolidine ring into a specific conformation, which can enhance binding to a biological target.

-

Improved Pharmacokinetics: The overall impact on lipophilicity and metabolic stability can lead to an improved pharmacokinetic profile, including better oral bioavailability.[3]

This compound serves as a protected and readily functionalizable precursor for introducing the 3,3-difluoropyrrolidine scaffold into more complex molecules. The Cbz protecting group is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis, providing a versatile handle for further synthetic transformations.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines based on related structures should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Hazards (Based on related compounds):

-

May cause skin and eye irritation.[10]

-

May be harmful if swallowed or inhaled.

-

The long-term toxicological properties have not been extensively studied.

It is imperative to consult the supplier-specific SDS before handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural feature, the gem-difluoro group on the pyrrolidine ring, offers a strategic advantage in the design of novel therapeutics with improved physicochemical and pharmacokinetic properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, underscoring its importance for researchers in the pharmaceutical sciences.

References

-

Chemsigma. 163457-22-5 1-CBZ-3,3-DIFLUOROPYRROLIDINE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3,3-Difluoropyrrolidine HCl: Applications and Synthesis. [Link]

-

PubChem. (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate. [Link]

-

ACS Publications. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Practical preparation of 3,3-difluoropyrrolidine. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

Sources

- 1. lgcstandards.com [lgcstandards.com]

- 2. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy (3R,4R)-N-Cbz-3,4-difluoropyrrolidine [smolecule.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Selective defluorination approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and its application to 3,3-difluoroproline dipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

A Technical Guide to Benzyl 3,3-difluoropyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a significant number of fluorinated compounds entering clinical trials and the pharmaceutical market. Among the various fluorinated motifs, the gem-difluoro group present in structures like Benzyl 3,3-difluoropyrrolidine-1-carboxylate offers a compelling combination of stability and conformational constraint. This guide provides an in-depth technical overview of this valuable building block, from its synthesis and characterization to its applications in drug discovery.

Introduction: The Significance of the 3,3-Difluoropyrrolidine Scaffold

This compound is a heterocyclic compound featuring a pyrrolidine ring geminally difluorinated at the 3-position and protected at the nitrogen atom with a benzyloxycarbonyl (Cbz) group. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates. The introduction of the difluoromethyl group can significantly enhance the pharmacological properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group acts as a bioisostere for a carbonyl or hydroxyl group, which can lead to improved therapeutic profiles.

The Cbz protecting group provides stability during synthetic manipulations and can be readily removed under various conditions, allowing for further functionalization of the pyrrolidine nitrogen. This makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₂NO₂ | [1] |

| Molecular Weight | 241.23 g/mol | [1] |

| CAS Number | 163457-22-5 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |

| Predicted LogP | 2.25 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from the readily available 3,3-difluoropyrrolidine. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3,3-Difluoropyrrolidine

A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been developed, making this key intermediate more accessible for research and development.[3] The process involves the formation of N-benzyl-3,3-difluoropyrrolidinone, which is then reduced and debenzylated to yield 3,3-difluoropyrrolidine.[3]

Experimental Protocol: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride (Adapted from a published procedure)[3]

-

Cyclization to N-benzyl-3,3-difluoropyrrolidinone: A solution of 2,2-difluorosuccinic acid and benzylamine in a suitable high-boiling solvent (e.g., xylenes) is heated to reflux with azeotropic removal of water.

-

Reduction of the lactam: The resulting N-benzyl-3,3-difluoropyrrolidinone is reduced using a suitable reducing agent, such as borane-dimethyl sulfide complex (BH₃·SMe₂), in an appropriate solvent like tetrahydrofuran (THF).

-

Debenzylation: The N-benzyl-3,3-difluoropyrrolidine is then subjected to hydrogenolysis to remove the benzyl group. This is typically achieved using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction is often carried out in a protic solvent like methanol.

-

Salt formation: The final product, 3,3-difluoropyrrolidine, is isolated as its hydrochloride salt by treating the reaction mixture with hydrochloric acid.

Step 2: N-Cbz Protection of 3,3-Difluoropyrrolidine

The final step involves the protection of the secondary amine of 3,3-difluoropyrrolidine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3,3-difluoropyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, a base (e.g., triethylamine, sodium bicarbonate, or aqueous sodium hydroxide) is added to neutralize the hydrochloride salt and free the amine.

-

Addition of Cbz-Cl: The reaction mixture is cooled in an ice bath (0 °C). Benzyl chloroformate (Cbz-Cl, ~1.1 eq) is then added dropwise while maintaining the temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The 3,3-difluoropyrrolidine scaffold is a valuable building block in the design of novel therapeutic agents across various disease areas. Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Caption: Applications of the 3,3-difluoropyrrolidine scaffold in drug discovery.

-

Enzyme Inhibitors: The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl hydrate, making it a useful feature in the design of enzyme inhibitors, such as protease and kinase inhibitors.

-

GPCR Ligands: The conformational constraints imposed by the pyrrolidine ring and the fluorine atoms can lead to higher selectivity for G-protein coupled receptor (GPCR) subtypes.

-

Peptidomimetics: The difluorinated pyrrolidine can be incorporated into peptide sequences to create more stable and potent peptidomimetics.

-

Central Nervous System (CNS) Agents: The modulation of lipophilicity by the fluorine atoms can be advantageous for designing drugs that need to cross the blood-brain barrier.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.3-7.4 ppm) and the methylene protons of the benzyl group (a singlet around 5.1-5.2 ppm). The pyrrolidine ring protons will appear as multiplets in the aliphatic region (typically between 2.0 and 4.0 ppm). The protons on the carbons adjacent to the fluorine atoms will likely show complex splitting patterns due to H-F coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the Cbz group (around 154-156 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), and the benzylic carbon (around 67 ppm). The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling, and its chemical shift will be significantly downfield. The other pyrrolidine carbons will appear in the aliphatic region, with those adjacent to the fluorinated carbon also potentially showing coupling to fluorine.

-

¹⁹F NMR: A single signal is expected in the fluorine NMR spectrum, as the two fluorine atoms are chemically equivalent.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 242.1, and potentially other adducts such as [M+Na]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. For a related compound, benzyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate, the [M+H]⁺ ion is observed at m/z 257.1096.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate group (typically around 1700 cm⁻¹). C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the unique properties conferred by the gem-difluoro group make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to facilitate its use in research and development endeavors.

References

Sources

Benzyl 3,3-difluoropyrrolidine-1-carboxylate synthesis overview

An In-Depth Technical Guide to the Synthesis of Benzyl 3,3-difluoropyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,3-difluoropyrrolidine moiety, in particular, has emerged as a valuable scaffold in drug discovery.[3][4] This guide provides a comprehensive technical overview of the predominant synthetic pathway to this compound, a key protected intermediate. We will delve into the mechanistic underpinnings of the core deoxofluorination reaction, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Gem-Difluoro Motif

The geminal difluoro group (CF₂) serves as a non-hydrolyzable isostere for a carbonyl or ketone group. This substitution can enhance a molecule's resistance to metabolic oxidation and improve its pharmacokinetic profile.[1][5] For the pyrrolidine ring, a ubiquitous structure in bioactive compounds, the introduction of a 3,3-difluoro substituent provides a powerful tool for modulating conformational preferences and electronic properties without drastically altering the overall topology, making it a desirable building block for novel therapeutics.[4][6]

The target molecule, this compound, features a carboxybenzyl (Cbz) protecting group. The Cbz group is a vital tool in synthetic chemistry, particularly in peptide synthesis, for its stability under a range of conditions and its straightforward removal via catalytic hydrogenation.[7][8] This makes the title compound an ideal and versatile intermediate for subsequent synthetic elaborations.

Retrosynthetic Analysis & Core Strategy

The most direct and widely employed strategy for the synthesis of this compound involves the deoxofluorination of a readily available ketone precursor. This approach is favored for its efficiency and predictability.

The core transformation is the conversion of the C=O group in N-Cbz-3-pyrrolidinone to a CF₂ group. This is followed by the introduction of the Cbz protecting group, or more efficiently, starting with the already-protected ketone. The latter is the preferred route.

Caption: Overall synthetic workflow.

The Key Transformation: Deoxofluorination of N-Cbz-3-pyrrolidinone

The conversion of a ketone to a geminal difluoride is a powerful transformation in organofluorine chemistry.[9] The reagents of choice for this reaction are typically sulfur trifluoride derivatives, most notably Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).[9][10]

Mechanism of Deoxofluorination

While the precise mechanism has been a subject of study, it is generally accepted to proceed through a polar pathway involving activation of the carbonyl oxygen by the electrophilic sulfur atom of the fluorinating reagent.[11]

-

Activation: The carbonyl oxygen of N-Cbz-3-pyrrolidinone acts as a Lewis base, attacking the sulfur atom of the fluorinating agent (e.g., DAST).

-

Intermediate Formation: This initial attack forms an intermediate oxosulfonium species and releases a fluoride ion.

-

Nucleophilic Attack: The fluoride ion then attacks the carbocationic carbon of the activated carbonyl.

-

Second Fluorination: A subsequent, similar sequence of events or an Sₙ1/Sₙ2-type displacement of the sulfur-containing group results in the introduction of the second fluorine atom, yielding the gem-difluoro product.[11][12]

Caption: Simplified deoxofluorination mechanism.

Reagent Selection: DAST vs. Deoxo-Fluor

The choice between DAST and Deoxo-Fluor is a critical experimental consideration. Both are effective nucleophilic fluorinating agents for converting ketones to geminal difluorides.[9][13]

| Reagent | Key Characteristics | Safety Considerations |

| DAST | Highly reactive, widely used. Reactions are often performed at low temperatures (0 °C to RT).[9] | Thermally unstable. Can detonate if heated above 90 °C.[9] Requires careful handling. |

| Deoxo-Fluor | More thermally stable than DAST, making it safer for larger-scale reactions or reactions requiring higher temperatures.[10][13] In some cases, provides superior yields.[10] | Reacts violently with water to form HF, requiring handling in a dry atmosphere.[10] |

For the synthesis of this compound, Deoxo-Fluor is often preferred due to its enhanced thermal stability, which translates to a greater margin of safety, especially during scale-up operations.[13][14]

Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform their own risk assessment and optimize conditions for their specific setup.

Synthesis of this compound

This protocol details the direct deoxofluorination of the N-protected ketone.

Starting Material: Benzyl 3-oxopyrrolidine-1-carboxylate (N-Cbz-3-pyrrolidinone)[15]

Reagents & Equipment:

-

N-Cbz-3-pyrrolidinone

-

Deoxo-Fluor or DAST

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Dry glassware

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve Benzyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[16]

-

Reagent Addition: Slowly add Deoxo-Fluor (typically 1.5 - 2.5 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly.[16]

-

Reaction: Stir the mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.[12] Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Caution: The quenching process is exothermic and releases HF; perform in a well-ventilated fume hood.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to afford the pure this compound.[17]

Conclusion

The synthesis of this compound is most effectively achieved through the deoxofluorination of N-Cbz-3-pyrrolidinone. The choice of fluorinating agent, with a preference for the more thermally stable Deoxo-Fluor, is critical for ensuring a safe and efficient reaction.[10][13] This technical guide outlines the fundamental principles, mechanistic rationale, and a detailed protocol for this synthesis. The resulting product is a highly valuable, Cbz-protected building block, primed for use in diverse drug discovery programs that leverage the unique benefits of fluorination.[3][4]

References

-

Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023). Fluorination with aminosulfuranes. Retrieved from [Link]

-

Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]

-

Chembp. (n.d.). Exploring the Versatility of 3,3-Difluoropyrrolidine HCl: Applications and Synthesis. Retrieved from [Link]

-

Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

- Singh, R. P., & Shreeve, J. M. (2004). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. In Science of Synthesis (Vol. 34, pp. 413-435). Thieme.

-

Scott, R. W., et al. (2005). Practical preparation of 3,3-difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107. [Link]

-

Beaulieu, F., et al. (2011). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Organic Process Research & Development, 15(4), 936–941. [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

-

ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP2057111A1 - A large scale method for the deoxofluorination of ketones.

-

Okazoe, T., et al. (2007). Selective Defluorination Approach to N-Cbz-3,3-difluoro-2-difluoromethylenepyrrolidine and Its Application to 3,3-Difluoroproline Dipeptide Synthesis. The Journal of Organic Chemistry, 72(15), 5792–5798. [Link]

-

Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834–8837. [Link]

-

Hale, E. A., & Zhu, Q. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science, 16(33), 15216–15222. [Link]

-

ResearchGate. (n.d.). Electrochemical Removal of Fluorinated Organic Compounds in Aqueous Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

-

ChemistryViews. (2019). Electrochemical Synthesis of Pyrrolidines. Retrieved from [Link]

-

Neumann, C. N., & Ritter, T. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Accounts of chemical research, 48(6), 1530–1539. [Link]

-

PubMed. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Retrieved from [Link]

-

Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983–999. [Link]

-

Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Benzyl (3S, 5R)-Penam-3-Carboxylate 1,1-Dioxide. Retrieved from [Link]

-

Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(33), 4343–4345. [Link]

-

PubChem. (n.d.). 3,3-Difluoropyrrolidine. Retrieved from [Link]

-

O'Hagan, D. (2008). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 6(1), 27–39. [Link]

-

PubChem. (n.d.). 1-N-Cbz-3-pyrrolidinone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Hofman, G.-J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(33), 4198–4201. [Link]

-

MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and.... Retrieved from [Link]

-

NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

Sources

- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3,3-Difluoropyrrolidine 97 163457-23-6 [sigmaaldrich.com]

- 4. ossila.com [ossila.com]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 10. Deoxofluor - Enamine [enamine.net]

- 11. reddit.com [reddit.com]

- 12. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 13. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 14. EP2057111A1 - A large scale method for the deoxofluorination of ketones - Google Patents [patents.google.com]

- 15. 1-N-Cbz-3-pyrrolidinone | C12H13NO3 | CID 561203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. This compound,163457-22-5-Amadis Chemical [amadischem.com]

The Strategic Incorporation of Gem-Difluorinated Heterocycles in Modern Drug Discovery: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the gem-difluorinated motif (CF₂) emerging as a particularly powerful tool for fine-tuning molecular properties. This guide provides an in-depth technical exploration of gem-difluorinated heterocyclic compounds, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind the observed effects of gem-difluorination, offering field-proven insights into the synthesis, conformational effects, and physicochemical modulation imparted by this unique functional group. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip the reader with a practical and comprehensive understanding of this important structural class.

The Raison d'être for Fluorine in Medicinal Chemistry

The judicious incorporation of fluorine atoms into bioactive molecules can profoundly influence their pharmacological profiles. It is estimated that over a quarter of all FDA-approved drugs contain at least one fluorine atom, a testament to its utility.[1] The high electronegativity of fluorine can alter the electronic properties of a molecule, often leading to enhanced metabolic stability by blocking sites of oxidative metabolism.[2][3] Furthermore, the introduction of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups and influence lipophilicity (LogP), both of which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

The Gem-Difluoromethylene Group: A Bioisostere with Unique Attributes

The gem-difluoromethylene (CF₂) group is a fascinating and highly valuable motif in drug design. It is often considered a bioisosteric replacement for a methylene group (CH₂), a carbonyl group (C=O), or even a single oxygen atom in a heterocyclic ring.[6][7] However, its influence extends far beyond simple steric mimicry.

Physicochemical Impact of Gem-Difluorination

The introduction of a CF₂ group into a heterocyclic scaffold instigates a cascade of changes in the molecule's fundamental properties.

-

Acidity and Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of nearby acidic protons and decreases the pKa of protonated amines.[4][5] This effect is generally predictable and consistent across different ring systems.[5][8] For example, gem-difluorination has been shown to decrease the pKa of protonated bicyclic amines by 0.3-0.5 units.[8]

-

Lipophilicity (LogP): The impact of gem-difluorination on lipophilicity is more nuanced and context-dependent.[4][9] While fluorine is the most electronegative element, the overall effect on LogP is a complex interplay of factors including the position of the CF₂ group within the ring, the overall molecular shape, and the presence of other polar functional groups.[2][5] In some cases, gem-difluorination can lead to a decrease in lipophilicity, while in others, particularly in oxygen-containing heterocycles, it can result in an increase.[2]

-

Metabolic Stability: A key driver for the use of gem-difluorination is the enhancement of metabolic stability. The strong C-F bonds are resistant to cleavage by metabolic enzymes, thus preventing unwanted degradation of the drug molecule.[2][4] This can lead to improved bioavailability and a longer duration of action.

-

Conformational Control: The introduction of the CF₂ group can have a profound impact on the conformational preferences of a heterocyclic ring.[10][11] The stereoelectronic interactions of the C-F bonds can favor specific rotamers and ring puckering, which can be exploited to lock a molecule into a bioactive conformation for optimal target engagement.[12][13] Studies on macrocyclic systems have shown that gem-difluorination can lead to the emergence of distinct conformational isomers, including the stabilization of otherwise minor cis-amide conformations.[10][11]

The following diagram illustrates the key physicochemical modulations imparted by the gem-difluoro group.

Caption: Decision workflow for synthesizing gem-difluorinated heterocycles.

Key Experimental Protocols

This protocol is adapted from the work on S-(difluoromethyl)diarylsulfonium salts. [14]

-

Reagent Preparation: Synthesize the S-(difluoromethyl)diarylsulfonium tetrafluoroborate reagent according to published procedures.

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole substrate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Reagent Addition: Add the S-(difluoromethyl)diarylsulfonium tetrafluoroborate (1.2 equiv) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-difluoromethylated imidazole.

This protocol is based on the use of a zinc-based radical difluoromethylating reagent. [15]

-

Reaction Setup: In an open flask, combine the pyridine substrate (1.0 equiv), the difluoromethylating reagent (e.g., Zn(SO₂CF₂H)₂, 2.0 equiv), and a suitable organic co-solvent (e.g., acetonitrile/water).

-

Initiation: Add an initiator, such as tert-butyl hydroperoxide (3.0 equiv), to the mixture. An acid promoter like trifluoroacetic acid (1.0 equiv) may also be required.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours), monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the difluoromethylated pyridine.

Case Study: Gem-Difluorinated O-Heterocycles as Bioisosteres in MAPK Inhibitors

A compelling example of the utility of gem-difluorinated heterocycles is their application as bioisosteric replacements in p38α MAPK inhibitors. [2][16]In a study, non-fluorinated O-heterocyclic moieties in a known inhibitor were replaced with their gem-difluorinated counterparts. [2]The resulting analogs retained nanomolar potency against the biological target. [2]While they exhibited slightly higher lipophilicity and lower aqueous solubility, they showed improved metabolic stability. [2]This case study underscores the potential of gem-difluorinated O-heterocycles to serve as valuable fragments in drug discovery campaigns, offering a nuanced approach to modulating ADME properties while maintaining or enhancing biological activity. [2][16]

Conclusion

Gem-difluorinated heterocyclic compounds represent a class of structures with immense potential in drug discovery. The strategic incorporation of the CF₂ group allows for the fine-tuning of a molecule's physicochemical properties, including its pKa, lipophilicity, metabolic stability, and conformation. A deep understanding of the synthetic methodologies and the causal effects of gem-difluorination is paramount for leveraging this powerful tool to design the next generation of therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to confidently explore and exploit the unique attributes of these fascinating molecules.

References

Sources

- 1. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]

- 2. chemrxiv.org [chemrxiv.org]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. U-M Library Search [search.lib.umich.edu]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Conformational Analysis of the 3,3-Difluoropyrrolidine Ring: A Framework for Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3,3-difluoropyrrolidine moiety, in particular, has emerged as a valuable building block, yet its full potential can only be realized through a deep understanding of its conformational behavior. The geminal fluorine atoms at the C3 position introduce powerful stereoelectronic effects that rigidly constrain the five-membered ring, pre-organizing it into well-defined puckered states. This guide provides a comprehensive framework for elucidating the conformational landscape of the 3,3-difluoropyrrolidine ring, synthesizing field-proven experimental and computational methodologies. We will explore the causality behind experimental design, present self-validating protocols, and ground all claims in authoritative literature to empower researchers in the rational design of next-generation therapeutics.

The Strategic Imperative: Why 3,3-Difluorination?

The pyrrolidine ring is a ubiquitous scaffold in biologically active natural products and pharmaceuticals.[4][5] Its conformational flexibility, however, can be entropically penalizing upon binding to a biological target. Introducing a gem-difluoro group at the C3 position offers a multifaceted solution:

-

Metabolic Shielding: The strong C-F bonds block a potential site of oxidative metabolism, enhancing the pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The high electronegativity of fluorine lowers the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and altering interactions with target proteins.[6]

-

Conformational Constraint: The most significant impact is the restriction of the ring's conformational freedom. This pre-organization reduces the entropic cost of binding and can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.

Understanding this conformational constraint is not an academic exercise; it is a critical step in structure-activity relationship (SAR) studies. This guide provides the tools to dissect these conformational preferences.

Fundamentals of Pyrrolidine Ring Puckering

A five-membered ring like pyrrolidine is not planar. It adopts puckered conformations to relieve torsional strain. These conformations exist on a pseudorotation circuit, with two primary forms:

-

Envelope (E): Four atoms are coplanar, and one is out of the plane. The designation specifies the out-of-plane atom (e.g., C3-endo, where the atom puckers towards the same face as the C5 substituent in proline).

-

Twist (T): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The introduction of substituents, especially electronegative ones like fluorine, creates a strong preference for specific puckers. This preference is dictated by a subtle interplay of steric and stereoelectronic effects.

Caption: Pyrrolidine puckering and its primary stereoelectronic driver.

The Gauche Effect: The Dominant Force of Difluorination

In the context of 3,3-difluoropyrrolidine, the primary stereoelectronic driver is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a conformation where electronegative substituents are positioned gauche (dihedral angle of ~60°) to each other, rather than the sterically favored anti conformation (180°).[7]

This counterintuitive preference is explained by a stabilizing hyperconjugative interaction. An electron-donating bonding orbital (like σC-H) aligns with an electron-accepting antibonding orbital (like σ*C-F) of the vicinal bond.[4][7][8] This orbital overlap, which is maximized in the gauche arrangement, results in a net stabilization. In 3,3-difluoropyrrolidine, the key interactions involve the F-C3-C2-N and F-C3-C4-N dihedral angles. The ring will pucker to maximize these stabilizing gauche interactions while minimizing destabilizing steric and electrostatic repulsions between the C-F bond dipoles and the nitrogen lone pair. This typically results in a strong preference for a specific Twist conformation.